molecular formula C10H10N2O3 B12458692 3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazole

3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B12458692
M. Wt: 206.20 g/mol
InChI Key: QBPXNUBINNLVEI-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 2,4-dimethoxyphenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dimethoxybenzohydrazide with an appropriate nitrile oxide. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while reduction can produce various hydroxyl or amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit bacterial RNA polymerase, thereby exhibiting antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole
  • 3-(2,4-Dimethoxyphenyl)-1,2,4-triazole
  • 3-(2,4-Dimethoxyphenyl)-1,2,4-thiadiazole

Uniqueness

3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C10H10N2O3/c1-13-7-3-4-8(9(5-7)14-2)10-11-6-15-12-10/h3-6H,1-2H3

InChI Key

QBPXNUBINNLVEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC=N2)OC

Origin of Product

United States

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